3-Formylbenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Formylbenzenesulfonic acid and its derivatives involves several steps. Bao et al. (2017) developed a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes, utilizing aldehyde bisulfite adducts conversion in the presence of Na2SO4 (Bao et al., 2017). Additionally, Chen et al. (2015) demonstrated the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation (Chen, Li, & Chen, 2015).
Molecular Structure Analysis
Li et al. (2010) synthesized two new coordination polymers with 3-formyl-4-hydroxybenzenesulfonic acid, revealing different bridging modes and structural frameworks (Li, Zhai, Hu, & Jiang, 2010). Koposov et al. (2006) provided insights into the structure of 2-iodoxybenzenesulfonic acid, a derivative of 3-Formylbenzenesulfonic acid (Koposov et al., 2006).
Chemical Reactions and Properties
In a study by Li and Jian (2009), the reaction of a Wittig reagent and 2-formylbenzenesulfonic acid led to the formation of a compound stabilized by intramolecular hydrogen bonds (Li & Jian, 2009). Rubin-Preminger and Bernstein (2005) discovered new polymorphic forms of 3-aminobenzenesulfonic acid, indicating complex chemical behavior (Rubin-Preminger & Bernstein, 2005).
Physical Properties Analysis
The physical properties of 3-Formylbenzenesulfonic acid derivatives vary based on their structure and synthesis. Du et al. (2005) synthesized 3-Amino-4-aminomethylbenzenesulfonate and characterized its purity and yield, reflecting its physical properties (Du, 2005).
Chemical Properties Analysis
Rajeev et al. (1994) explored the chemical properties of 2-formylbenzenesulfonic chloride derivatives, observing different phases and behaviors in solid, solution, and gas phases (Rajeev, Shashidhar, Pius, & Bhatt, 1994). Jin et al. (2006) synthesized 1,8-dioxo-octahydroxanthene derivatives using p-dodecylbenzenesulfonic acid, highlighting the acid's role as a catalyst in chemical reactions (Jin, Zhang, Wang, & Li, 2006).
Scientific Research Applications
Synthesis of Hexaphenylbenzene-Based Receptors : It is used in synthesizing hexaphenylbenzene-based receptors for the ratiometric detection of cyanide ions in aqueous media. This application is significant in the development of sensors and detection systems (Pramanik, Bhalla, & Kumar, 2014).
Catalysis in Chemical Reactions : The compound serves as a catalyst in the oxidation of p-chlorotoluene and cyclohexene. This is crucial in understanding the selectivity and efficiency of various catalytic processes (Maurya, Kumar, Kumar, & Costa Pessoa, 2008).
Anticancer Activity : 3-Formylbenzenesulfonic acid thiosemicarbazone complexes have shown moderate anticancer activity in established human cancer cell lines. This highlights its potential in cancer research and therapy (Sirbu et al., 2017).
Synthesis of Chemical Compounds : It has been used in the synthesis of various compounds for scientific research, demonstrating its versatility in organic synthesis (Bao et al., 2017).
Luminescent Materials : It is utilized as a ligand in coordination polymers, which show blue luminescence, indicating its application in the development of new luminescent materials (Li, Zhai, Hu, & Jiang, 2010).
Antibacterial and Electrochemical Applications : Derivatives of 3-Formylsalicylic acid, closely related to 3-Formylbenzenesulfonic acid, are used in antibacterial, bacteriostasis drug, and fluorescent applications, as well as in electrochemistry and magnetic material fields (Nie, 2012).
Future Directions
While specific future directions for 3-Formylbenzenesulfonic acid are not mentioned in the available resources, sulfonic acids and their derivatives have been widely used in various fields including the synthesis of dyes and detergents, as catalysts in organic reactions, and in drug design . Therefore, it is reasonable to expect that future research may focus on exploring new applications and synthesis methods for 3-Formylbenzenesulfonic acid.
properties
IUPAC Name |
3-formylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZEDMLQMDMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018993 | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylbenzenesulfonic acid | |
CAS RN |
98-45-3 | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FORMYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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